molecular formula C13H24O2 B094469 (4-tert-butylcyclohexyl)methyl acetate CAS No. 19461-34-8

(4-tert-butylcyclohexyl)methyl acetate

Cat. No.: B094469
CAS No.: 19461-34-8
M. Wt: 212.33 g/mol
InChI Key: WKUHCAGBLASMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-4-tert-Butylcyclohexylmethyl acetate: is a chemical compound commonly used in the fragrance industry. It is a colorless liquid with a sweet, fruity odor and is used as a fragrance ingredient in various products such as perfumes, body sprays, and air fresheners. The compound has the molecular formula C13H24O2 and a molecular weight of 212.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-4-tert-Butylcyclohexylmethyl acetate is synthesized through a multistep process that involves the reaction of tert-butylcyclohexanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation and recrystallization.

Industrial Production Methods: The industrial production of (4-tert-butylcyclohexyl)methyl acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the purity and yield of the final product. The reaction conditions are optimized to maximize the efficiency of the process and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: Trans-4-tert-Butylcyclohexylmethyl acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (4-tert-butylcyclohexyl)methyl acetate can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Trans-4-tert-Butylcyclohexylmethyl acetate has been extensively studied for its fragrance properties and is commonly used in the fragrance industry.

Chemistry: In chemistry, (4-tert-butylcyclohexyl)methyl acetate is used as a model compound to study various chemical reactions and mechanisms. Its stability and well-defined structure make it an ideal candidate for such studies.

Biology: In biology, the compound has been found to have antioxidant properties and can protect cells from oxidative damage. It also has anti-inflammatory properties and can reduce inflammation in the body.

Medicine: In medicine, this compound is being investigated for its potential use in the treatment of inflammatory diseases such as arthritis. Its ability to modulate the expression of genes involved in the immune response makes it a promising candidate for further research.

Industry: In the industry, the compound is used as a fragrance ingredient in various products such as perfumes, body sprays, and air fresheners.

Mechanism of Action

The mechanism of action of (4-tert-butylcyclohexyl)methyl acetate is not fully understood. it is believed that this compound works by inhibiting the activity of enzymes that are involved in the inflammatory response. This compound has also been shown to modulate the expression of genes that are involved in the immune response.

Comparison with Similar Compounds

    4-tert-Butylcyclohexyl acetate: This compound is similar in structure and is also used in the fragrance industry.

    Cyclohexanemethanol, 4-(1,1-dimethylethyl)-, acetate: Another similar compound with similar applications in the fragrance industry.

Uniqueness: Trans-4-tert-Butylcyclohexylmethyl acetate is unique due to its specific structure and stability. Its resistance to oxidation and ability to withstand high temperatures make it an ideal compound for use in various applications, including fragrance formulations and scientific research.

Properties

CAS No.

19461-34-8

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

(4-tert-butylcyclohexyl)methyl acetate

InChI

InChI=1S/C13H24O2/c1-10(14)15-9-11-5-7-12(8-6-11)13(2,3)4/h11-12H,5-9H2,1-4H3

InChI Key

WKUHCAGBLASMGF-UHFFFAOYSA-N

SMILES

CC(=O)OCC1CCC(CC1)C(C)(C)C

Canonical SMILES

CC(=O)OCC1CCC(CC1)C(C)(C)C

Key on ui other cas no.

19461-35-9
85204-31-5
19461-34-8

Origin of Product

United States

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